1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione

Lipophilicity Drug-likeness Succinimide derivatives

Researchers often face supply issues with succinimide analogs lacking the precise dual functionality for CNS drug discovery and chemical biology. CAS 1415719-07-1 is a specialized N1-(4-chlorophenyl)-C3-propargylamino-pyrrolidine-2,5-dione that solves this by uniquely combining a pharmacophoric core with a terminal alkyne handle for CuAAC conjugation. Key procurement advantages: • Unique Pharmacophore: Enables halogen-dependent CNS SAR studies, distinct from generic N-(4-chlorophenyl)succinimide (CAS 6943-00-6) which lacks the critical C3-amino group. • Validated QC: Supplied with batch-specific NMR, HPLC, and GC documentation, ensuring assay reproducibility and reducing false positives in enzyme inhibition screens. • Reliable Supply: Consistent 97% purity standard from commercial vendors supports longitudinal studies and hit-to-lead programs without revalidation delays.

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
CAS No. 1415719-07-1
Cat. No. B1404464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione
CAS1415719-07-1
Molecular FormulaC13H11ClN2O2
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESC#CCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H11ClN2O2/c1-2-7-15-11-8-12(17)16(13(11)18)10-5-3-9(14)4-6-10/h1,3-6,11,15H,7-8H2
InChIKeyGUJVGSHSJPOSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Physicochemical Profile


1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione (CAS 1415719-07-1) is a synthetic succinimide derivative belonging to the 3-amino-pyrrolidine-2,5-dione class, characterized by a 4-chlorophenyl substituent at N1 and a propargylamino group at C3 [1]. The compound has a molecular formula of C₁₃H₁₁ClN₂O₂, a molecular weight of 262.69 g·mol⁻¹, a computed XLogP3 of 1.1, one hydrogen bond donor, and three hydrogen bond acceptors [1]. Predicted physicochemical properties include a boiling point of 520.2 ± 50.0 °C and a density of 1.37 ± 0.1 g·cm⁻³ [2]. Commercially available from multiple vendors at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC .

Dual N1-aryl / C3-propargylamino architecture — defined pharmacophore for SAR and target-engagement studies within the succinimide class
Terminal alkyne handle — compatible with CuAAC click chemistry for probe, pull-down, and bioconjugate construction
Multi-technique batch QC — NMR, HPLC, and GC documentation supports reproducible assay and SAR workflows

Structural Determinants vs. Generic Succinimide Analogs


The combination of an N1-(4-chlorophenyl) group and a C3-propargylamino substituent on the pyrrolidine-2,5-dione core defines a unique pharmacophore that is not present in simpler succinimides [1]. The N1-aryl group dramatically alters lipophilicity and electronic distribution compared to N1-unsubstituted or N1-alkyl succinimides, while the C3-propargylamino moiety introduces both a hydrogen-bond-donating secondary amine and a terminal alkyne handle absent in 3-unsubstituted or 3-alkylamino analogs [1]. Prior structural studies confirm that N-(chlorophenyl)-succinimides constitute a distinct metabolite class with unique chromatographic and spectroscopic signatures [2]. Consequently, substituting a generic succinimide—such as N-(4-chlorophenyl)succinimide (CAS 6943-00-6) or 1-(prop-2-yn-1-yl)pyrrolidine-2,5-dione (CAS 10478-33-8)—would forfeit either the C3-amino functionality or the N1-aryl group, fundamentally altering the compound's hydrogen-bonding capacity, three-dimensional conformation, and chemical reactivity. This structural uniqueness mandates that procurement, SAR studies, and biological evaluation be conducted with the exact compound rather than with superficially similar in-class analogs.

Target compound
1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione — dual N1-aryl and C3-propargylamino substitution
N-(4-Chlorophenyl)succinimide (CAS 6943-00-6)
Lacks C3-amino and alkyne functionality; hydrogen-bonding capacity and bioorthogonal reactivity profile may not transfer
Target compound
Contains both N1-aryl lipophilicity modulator and terminal alkyne click handle on a single pyrrolidine-2,5-dione scaffold
1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione (CAS 10478-33-8)
Lacks N1-(4-chlorophenyl) group; electronic distribution, lipophilicity, and three-dimensional conformation may shift away from the target profile

Quantitative Evidence and Differentiated Performance


Lipophilicity Reduction vs. N-(4-Chlorophenyl)succinimide

The target compound exhibits a computed XLogP3 of 1.1, representing a ~0.96 log-unit reduction in lipophilicity compared to N-(4-chlorophenyl)succinimide (CAS 6943-00-6), which has a reported LogP of 2.0584 [1]. This increased hydrophilicity is directly attributable to the C3-propargylamino substituent, which introduces a hydrogen bond donor (secondary amine) and increases the hydrogen bond acceptor count from 2 to 3 [2]. In drug discovery contexts, this ~9-fold theoretical decrease in octanol-water partition coefficient may translate into improved aqueous solubility, altered membrane permeability, and a distinct pharmacokinetic profile relative to the simpler N-aryl succinimide scaffold.

Lipophilicity reduction
Cross-study comparable
XLogP3 1.1 vs. N-(4-chlorophenyl)succinimide LogP 2.06; ΔLogP ≈ –0.96 (target more hydrophilic)
Reported lipophilicity shift may support solubility and permeability differentiation
Computed XLogP3 vs. calculated LogP; property context to verify experimentally
Lipophilicity Drug-likeness Succinimide derivatives XLogP3

Halogen-Dependent Properties vs. 4-Bromophenyl Analog

The target compound (4-chlorophenyl; MW 262.69 g·mol⁻¹) is 44.45 g·mol⁻¹ lighter than its direct 4-bromophenyl analog (CAS 1415719-05-9; MW 307.14 g·mol⁻¹) . Beyond the obvious mass difference—which affects molar dosing calculations in biological assays—the Cl→Br substitution alters van der Waals radius (Cl: 1.75 Å vs. Br: 1.85 Å), polarizability, and halogen bonding potential [1]. Both compounds share the identical 3-propargylamino-pyrrolidine-2,5-dione core and are available at ≥97% purity from the same vendor network . For structure-activity relationship (SAR) studies exploring halogen effects on target binding, these two compounds form a minimal halogen-pair set with a controlled single-variable change.

Halogen-dependent properties
Cross-study comparable
MW 262.69 vs. 4-bromophenyl analog MW 307.14; ΔMW –44.45 g·mol⁻¹ (14.5% lower); Cl radius 1.75 Å vs. Br 1.85 Å
Matched-purity halogen-pair set supports pairwise SAR comparison
Both available at ≥97% purity; enables controlled single-variable halogen studies
Halogen substitution Succinimide SAR Molecular weight Isosteric replacement

Class-Level Anticonvulsant Scaffold Validation

Although CAS 1415719-07-1 itself has not been directly tested in published seizure models, a closely related 3-amino-pyrrolidine-2,5-dione derivative—3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione—was recently reported to exhibit broad-spectrum anticonvulsant activity across multiple seizure models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the pharmacoresistant 6-Hz (32 mA and 44 mA) psychomotor seizure test [1]. This compound demonstrated superior median effective doses (ED₅₀) and protective index (PI = TD₅₀/ED₅₀) values compared to the reference antiepileptic drug ethosuximide in all models tested, while also showing low in vivo neurotoxicity in the rotarod test and no hepatocytotoxicity in HepG2 cells [1]. The key structural difference is the N1-substitution: the reference compound bears a free N1-H, whereas the target compound bears an N1-(4-chlorophenyl) group. This N1 modification is expected to modulate—but not necessarily abolish—anticonvulsant activity, as N1-phenyl-substituted analogs (e.g., 3-(butylamino)-1-phenylpyrrolidine-2,5-dione) retained activity specifically in the 6-Hz model within the same study [1]. These class-level data support the rationale for evaluating CAS 1415719-07-1 as a candidate anticonvulsant lead, particularly in pharmacoresistant seizure paradigms where ethosuximide shows limited efficacy.

Class-level anticonvulsant scaffold
Class-level inference
N1-H analog: MES ED₅₀ ~32 mg·kg⁻¹, PI ~7.2; Ethosuximide: MES ED₅₀ ~127 mg·kg⁻¹, PI ~4.5; tested across MES, scPTZ, and 6-Hz (32/44 mA) models
Class-level seizure-model endpoint context; N1-aryl substitution may shift response
N1-H analog also reported neurobehavioral and HepG2 endpoint data; target compound not yet tested
Anticonvulsant Epilepsy Succinimide MES test 6-Hz psychomotor seizure

Multi-Technique Batch QC and Purity Documentation

The target compound is consistently supplied at 97% purity by multiple independent vendors (Bidepharm and LeYan), with batch-specific quality control documentation including ¹H NMR, HPLC, and GC analyses provided upon request . In contrast, simpler succinimide analogs such as N-(4-chlorophenyl)succinimide (CAS 6943-00-6) are often available only at 95% purity without guaranteed multi-technique QC . This 2-percentage-point purity differential and the availability of orthogonal analytical characterization reduce the risk of unidentified impurities confounding biological assay results, particularly in dose-response and target-engagement studies where impurity-driven false positives or cytotoxicity are a known concern.

Batch QC and purity
Data to verify
97% purity with multi-technique QC: ¹H NMR, HPLC, GC (batch-specific reports available from suppliers)
Documented purity may reduce impurity-driven assay variability
Supplier-specified; independent verification recommended for critical studies
Compound quality Batch QC Purity NMR HPLC GC

Terminal Alkyne Handle for CuAAC Click Chemistry

The C3-propargylamino substituent introduces a terminal alkyne moiety (─C≡CH) that is structurally poised for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal 'click' reaction [1]. This functional handle is absent in simpler N-aryl succinimides, such as N-(4-chlorophenyl)succinimide (CAS 6943-00-6), which lacks any bioorthogonal reactive group [2]. The feasibility of propargylamine-functionalized succinimide scaffolds for CuAAC has been experimentally validated: Guerrouache et al. (2009) demonstrated that propargylamine reacts efficiently with succinimide-activated polymer surfaces, enabling subsequent azide-alkyne cycloaddition with β-cyclodextrin-azide to form stable triazole linkages under mild conditions [3]. This reactivity profile makes CAS 1415719-07-1 a potential scaffold for constructing chemical probes, affinity chromatography ligands, or PROTAC-like conjugates via modular click chemistry strategies.

Click chemistry handle
Class-level inference
Terminal alkyne (─C≡CH) at C3-propargylamino position; CuAAC reactivity validated on succinimide-propargylamine scaffolds
Reported scaffold compatibility with azide-alkyne cycloaddition under mild conditions
Enables probe and conjugate construction without core pharmacophore modification
Click chemistry CuAAC Bioconjugation Propargylamine Chemical probe

Best-Fit Research and Application Scenarios


Anticonvulsant Lead Optimization via N1-Aryl SAR

Based on the class-level anticonvulsant activity demonstrated by 3-amino-pyrrolidine-2,5-dione derivatives—with ED₅₀ values superior to ethosuximide in MES, scPTZ, and pharmacoresistant 6-Hz seizure models—CAS 1415719-07-1 serves as a logical next-generation candidate for evaluating the impact of N1-aryl substitution on antiseizure efficacy and neurotoxicity profile [1]. Its distinct lipophilicity (XLogP3 = 1.1) compared to N1-unsubstituted analogs may confer altered CNS penetration characteristics, while the availability of the matched bromophenyl analog (CAS 1415719-05-9) enables direct halogen-dependent SAR studies within the same assay platform [1].

Modular Probe Construction via Click Chemistry

The terminal alkyne of the propargylamino group provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the compound to serve as a scaffold for constructing activity-based probes, affinity pull-down reagents, or fluorescent imaging agents [2]. This click-chemistry compatibility—validated on succinimide-propargylamine scaffolds—allows researchers to conjugate the compound to azide-functionalized fluorophores, biotin, or solid supports without modifying the pharmacophoric pyrrolidine-2,5-dione core [2].

Lipophilicity-Driven SAR and Property Benchmarking

With a well-defined XLogP3 of 1.1—approximately 0.96 log units lower than N-(4-chlorophenyl)succinimide—CAS 1415719-07-1 provides a quantitative benchmark for studying how C3-amino substitution modulates lipophilicity, hydrogen-bonding capacity, and solubility within succinimide-based compound libraries [3]. This property differentiation is directly relevant to lead optimization campaigns where balancing potency with favorable ADME properties is critical [3].

High-Purity Reference Standard for Assay Standardization

For laboratories requiring reproducible biological assay results, the consistent 97% purity with multi-technique QC documentation (NMR, HPLC, GC) makes CAS 1415719-07-1 a reliable reference standard for dose-response studies, enzyme inhibition assays, and receptor binding experiments . The availability of batch-specific analytical data reduces the risk of impurity-driven false positives and supports inter-laboratory reproducibility, which is essential for both academic publication and industrial hit-to-lead decision-making .

Application
Selection Property
Validation Focus
Seizure-model N1-aryl SAR studies
N1-aryl substitution context within 3-amino-pyrrolidine-2,5-dione class
Seizure-model endpoint response and neurobehavioral monitoring
Chemical probe construction via CuAAC
Terminal alkyne functionality on propargylamino substituent
CuAAC conjugation efficiency and triazole product verification
Lipophilicity-property benchmarking
Computed XLogP3 profile and hydrogen-bonding capacity
Property-activity relationship review across succinimide series
Assay standardization and QC verification
Multi-technique batch QC documentation (NMR, HPLC, GC)
Batch-to-batch reproducibility and impurity profiling
Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.